molecular formula C24H20BrNO2 B11276113 1-benzyl-5-(3-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-5-(3-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11276113
M. Wt: 434.3 g/mol
InChI Key: NGDFOJVPISAAEY-UHFFFAOYSA-N
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Description

1-BENZYL-5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzyl, bromophenyl, hydroxy, and methylphenyl groups

Preparation Methods

The synthesis of 1-BENZYL-5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: This step may involve a benzylation reaction using benzyl halides and a base.

    Hydroxylation: The hydroxy group can be introduced through an oxidation reaction.

    Methylation: The methylphenyl group can be introduced using methylating agents.

Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-BENZYL-5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Addition: Addition reactions can occur at the double bonds or other reactive sites in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-BENZYL-5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-BENZYL-5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrolidine derivatives with different substituents These compounds may have similar structures but differ in their functional groups, leading to different chemical and biological properties

Properties

Molecular Formula

C24H20BrNO2

Molecular Weight

434.3 g/mol

IUPAC Name

1-benzyl-2-(3-bromophenyl)-4-hydroxy-3-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H20BrNO2/c1-16-10-12-18(13-11-16)21-22(19-8-5-9-20(25)14-19)26(24(28)23(21)27)15-17-6-3-2-4-7-17/h2-14,22,27H,15H2,1H3

InChI Key

NGDFOJVPISAAEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC(=CC=C3)Br)CC4=CC=CC=C4)O

Origin of Product

United States

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